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Compound of Interest

Compound Name: AC-Ala-ala-tyr-amc

Cat. No.: B1518660

Get Quote

Target: Chymotrypsin-like Proteasome Activity (20S/26S) & Calpain 1/2 Detection Method:

Fluorometric (AMC Release)

Executive Summary & Mechanism
Ac-Ala-Ala-Tyr-AMC is a fluorogenic tripeptide substrate used to measure the activity of

cysteine and serine proteases that exhibit chymotrypsin-like specificity (cleavage after

hydrophobic/aromatic residues like Tyrosine).

While often used interchangeably with the "gold standard" proteasome substrate Suc-LLVY-

AMC, Ac-AAY-AMC possesses distinct kinetic properties and cross-reactivity profiles. It is a

substrate for:

20S/26S Proteasome (Chymotrypsin-like site,

5 subunit): The primary application.

Calpains (Calpain-1 and Calpain-2): Calcium-dependent cysteine proteases.

Tripeptidyl Peptidase II (TPPII): A giant cytosolic peptidase that cleaves tripeptides.
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Mechanism of Action: The enzyme hydrolyzes the amide bond between the C-terminal Tyrosine

(Tyr) and the fluorophore 7-Amino-4-methylcoumarin (AMC).

Intact Substrate: Weakly fluorescent (quenched).

Free AMC: Highly fluorescent (Ex: 380 nm / Em: 460 nm).

Signal: Directly proportional to enzymatic turnover.

Physicochemical Properties & Handling
Property Specification

Sequence
Acetyl-L-Alanyl-L-Alanyl-L-Tyrosine-4-

methylcoumarin

Molecular Weight ~550.6 g/mol

Solubility
Soluble in DMSO (up to 50 mM). Poorly soluble

in water.

Excitation / Emission

Storage (Solid) , desiccated, protected from light.

Storage (Stock)
or

in single-use aliquots (avoid freeze-thaw).

Preparation of Stock Solution
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

Concentration: Prepare a 10 mM or 20 mM master stock.

Example: Dissolve 5.5 mg of Ac-AAY-AMC in 1.0 mL DMSO to make ~10 mM.

Storage: Aliquot into amber tubes (e.g., 50 µL) and freeze at

. Stable for 6 months.
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Working Concentration & Kinetic Optimization
Expert Insight: The "Goldilocks" Zone
There is no single "correct" concentration; it depends on your specific enzyme source (purified

vs. lysate). However, for 95% of applications, the working concentration lies between 20 µM

and 100 µM.

Values: The Michaelis constant (

) for chymotrypsin-like activity against AMC substrates typically ranges from 10 µM to 50 µM.

Saturation: To ensure the reaction velocity (

) approaches

, the substrate concentration

should be

to

the

.

Inner Filter Effect: At concentrations

, the substrate itself or the high density of fluorophores can absorb excitation light, causing a
non-linear drop in signal (quenching).

Recommended Working Concentrations
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Assay Type Recommended Rationale

Purified Enzyme (20S/26S) 20 - 50 µM

High purity allows lower

near

to conserve reagent.

Crude Cell Lysates 50 - 100 µM

Higher

ensures saturation despite

competitive binding by other

proteins.

High-Throughput Screening 25 - 40 µM
Balances signal intensity with

cost per well.

Detailed Experimental Protocols
Protocol A: 20S Proteasome Assay (Chymotrypsin-like)
Objective: Measure proteasome activity while suppressing Calpain interference.

Buffer Composition (Proteasome Assay Buffer):

50 mM HEPES or Tris-HCl (pH 7.5)

5 mM

1 mM DTT (freshly added)

1 mM ATP (Required for 26S; optional for 20S but stabilizes complex)

0.5 mM EDTA (Critical: Chelates

to inhibit Calpains)

Optional: 0.02% SDS (Activates latent 20S proteasomes; do NOT use for 26S).

Workflow:
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Lysate Prep: Lyse cells in lysis buffer (no protease inhibitors). Centrifuge

, 10 min,

. Collect supernatant.

Plate Setup: Use a 96-well black flat-bottom plate.

Sample Addition: Add 5–20 µg of total protein (diluted in Assay Buffer) to each well (50 µL

volume).

Control Setup (Specificity Check):

Background: Buffer + Substrate (No lysate).

Inhibitor Control: Lysate + 20 µM MG-132 or 1 µM Epoxomicin (Pre-incubate 15 min).

Substrate Addition: Dilute 10 mM DMSO stock to 100 µM in Assay Buffer (

working solution). Add 50 µL to each well.

Final Volume: 100 µL.

Final Substrate Concentration:50 µM.[1][2][3]

Measurement: Incubate at

. Read fluorescence (Ex 380/Em 460) every 2–5 minutes for 60 minutes (Kinetic Mode).

Protocol B: Calpain Activity Assay
Objective: Measure Calpain activity while suppressing Proteasome interference.

Buffer Composition (Calpain Assay Buffer):

50 mM HEPES (pH 7.5)

10 mM DTT (High reduction potential required)

2 mM
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(Required for activation)

No EDTA/EGTA

Workflow:

Inhibitor Strategy: Add 1 µM Epoxomicin to all wells to block proteasome activity.

Specificity Control: Use Calpeptin (20 µM) or PD150606 to confirm the signal is Calpain-

derived.

Substrate: Use Ac-AAY-AMC at 50–100 µM.

Read: Kinetic read at

(Ex 380/Em 460).

Data Analysis & Visualization (Graphviz)
The following diagram illustrates the logical flow for distinguishing the source of the fluorescent

signal when using Ac-AAY-AMC in a heterogeneous lysate.
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Caption: Signal Deconvolution Logic. Ac-AAY-AMC is cleaved by multiple enzymes. Specific

inhibitors (MG-132, Calpeptin) and buffer conditions (EDTA vs. Calcium) are required to isolate

the target activity.

Troubleshooting & Optimization Table
Issue Probable Cause Solution

High Background (T=0)
Degraded substrate or free

AMC contamination.

Check stock purity. Subtract

T=0 value from all readings.

No Signal
Enzyme inactive or inhibitor

present.

Ensure DTT is fresh (oxidation

inactivates active sites). Check

pH.

Signal Non-Linearity
Substrate depletion or Inner

Filter Effect.

Dilute lysate (enzyme) or

reduce substrate concentration

if

.

"Drifting" Signal Temperature fluctuation.
Pre-warm plate and buffer to

before adding substrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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